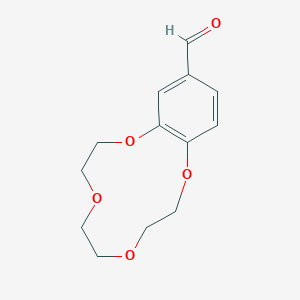![molecular formula C24H24N2O3S B11708904 3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate CAS No. 53440-14-5](/img/structure/B11708904.png)
3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-sulfonate de 3-{2-[(E)-(1-éthylquinoléin-2(1H)-ylidène)méthyl]quinoléinium-1-yl}propane est un composé organique complexe connu pour sa structure et ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-sulfonate de 3-{2-[(E)-(1-éthylquinoléin-2(1H)-ylidène)méthyl]quinoléinium-1-yl}propane implique généralement la réaction de la 1-éthylquinoléin-2(1H)-one avec des agents sulfonants appropriés dans des conditions contrôlées. La réaction est effectuée sous atmosphère inerte afin d'éviter des réactions secondaires indésirables .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés de sulfonation à grande échelle, utilisant des réacteurs avancés et un contrôle précis de la température pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer encore l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-sulfonate de 3-{2-[(E)-(1-éthylquinoléin-2(1H)-ylidène)méthyl]quinoléinium-1-yl}propane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de dérivés quinoléinium.
Réduction : Les réactions de réduction peuvent convertir le groupe quinoléinium à un état plus réduit, modifiant ainsi ses propriétés chimiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et des atmosphères inertes pour garantir les résultats souhaités .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de quinoléinium, tandis que les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés .
Applications de recherche scientifique
Le 1-sulfonate de 3-{2-[(E)-(1-éthylquinoléin-2(1H)-ylidène)méthyl]quinoléinium-1-yl}propane a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la préparation d'autres molécules complexes.
Biologie : La structure unique du composé lui permet d'interagir avec des molécules biologiques, ce qui le rend utile dans les études biochimiques et le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés aux propriétés uniques.
Mécanisme d'action
Le mécanisme par lequel le 1-sulfonate de 3-{2-[(E)-(1-éthylquinoléin-2(1H)-ylidène)méthyl]quinoléinium-1-yl}propane exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe quinoléinium peut participer à des réactions de transfert d'électrons, tandis que le groupe sulfonate améliore la solubilité et la réactivité. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé .
Applications De Recherche Scientifique
2-{[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]METHYL}-1-(3-SULFONATOPROPYL)QUINOLIN-1-IUM has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique optical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-{[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]METHYL}-1-(3-SULFONATOPROPYL)QUINOLIN-1-IUM involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes.
Enzyme Inhibition: It can inhibit key enzymes involved in cellular metabolism, leading to cell death.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthyl-1-(3-sulfonatopropyl)quinoléinium : Partage des similitudes structurelles mais diffère en termes de position et de nature des substituants.
1-Éthyl-2-[(E)-(1-éthylquinoléin-2(1H)-ylidène)méthyl]quinoléinium : Un autre dérivé quinoléinium avec des groupes fonctionnels distincts.
Unicité
Sa capacité à subir diverses réactions chimiques et à interagir avec des molécules biologiques en fait un composé précieux dans divers domaines de recherche .
Propriétés
Numéro CAS |
53440-14-5 |
|---|---|
Formule moléculaire |
C24H24N2O3S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
3-[2-[(E)-(1-ethylquinolin-2-ylidene)methyl]quinolin-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C24H24N2O3S/c1-2-25-21(14-12-19-8-3-5-10-23(19)25)18-22-15-13-20-9-4-6-11-24(20)26(22)16-7-17-30(27,28)29/h3-6,8-15,18H,2,7,16-17H2,1H3 |
Clé InChI |
OQKFYJKNGFQXDL-UHFFFAOYSA-N |
SMILES isomérique |
CCN1/C(=C/C2=[N+](C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-])/C=CC4=CC=CC=C41 |
SMILES canonique |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-])C=CC4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
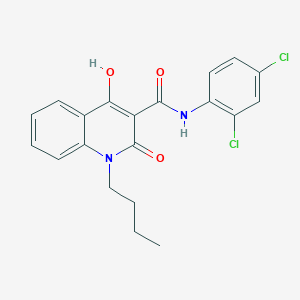
![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)
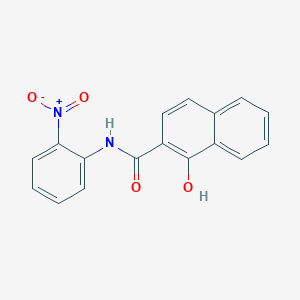
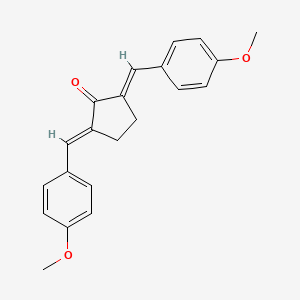
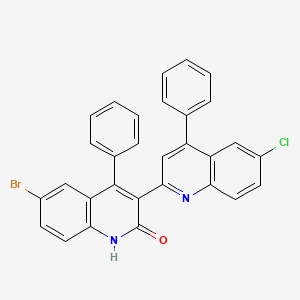
![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
